

# Application Notes: Monitoring LRRK2 Kinase Activity via Western Blotting of pS935-LRRK2

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## Compound of Interest

Compound Name: DS21360717

Cat. No.: B10815245

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## Introduction

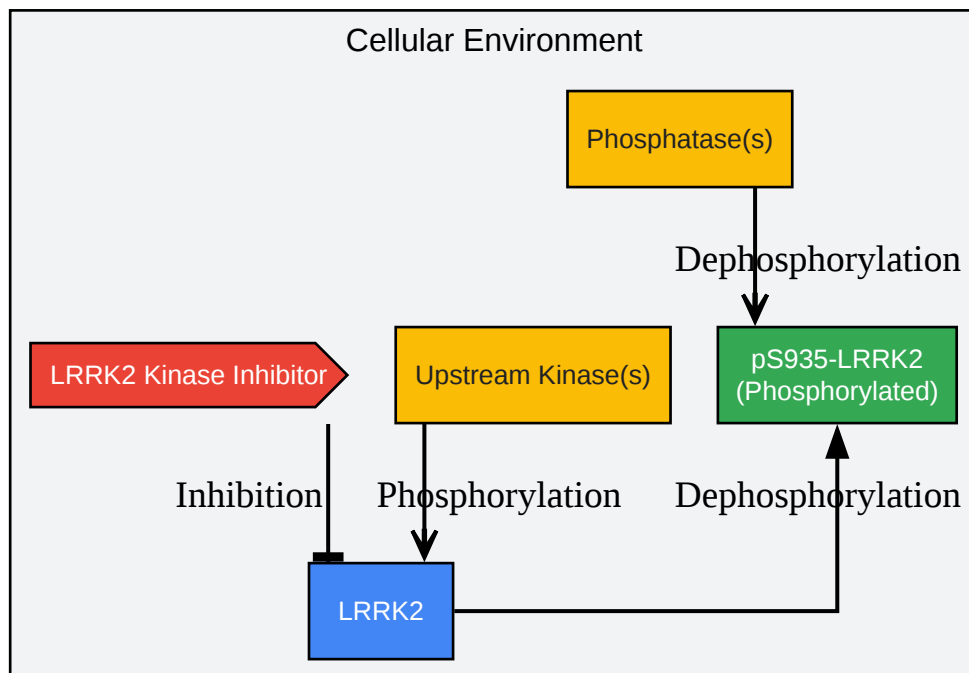
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. The phosphorylation of LRRK2 at serine 935 (pS935) is a widely used biomarker for assessing the activity of LRRK2 kinase inhibitors in a cellular context. Treatment with a LRRK2 kinase inhibitor is expected to decrease the level of pS935-LRRK2. This document provides a detailed protocol for the detection of pS935-LRRK2 by Western blot following treatment with a LRRK2 kinase inhibitor.

**Important Note on DS21360717:** Initial investigations indicate that the compound **DS21360717** is a potent inhibitor of FER tyrosine kinase and is not reported to be an inhibitor of LRRK2[1]. Therefore, the following protocol is a general guideline for use with a confirmed LRRK2 kinase inhibitor and is not specific to **DS21360717**. Researchers should validate the activity of their chosen inhibitor against LRRK2 prior to conducting this protocol.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of LRRK2 phosphorylation and the experimental workflow for the Western blot protocol.

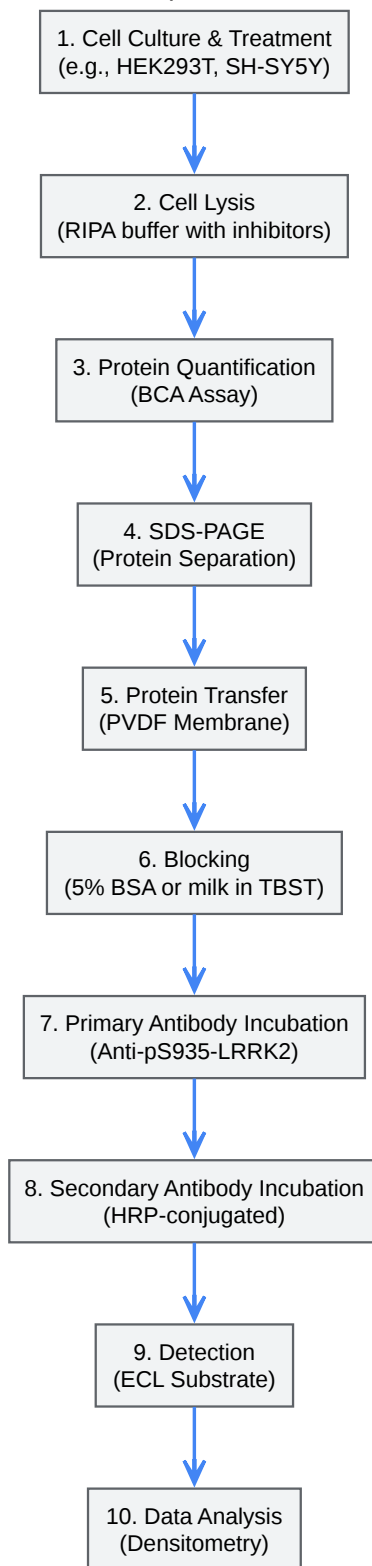
## LRRK2 Phosphorylation Signaling Pathway



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Caption: LRRK2 phosphorylation at S935 and its inhibition.

## Western Blot Experimental Workflow



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Caption: Step-by-step workflow for Western blot analysis.

## Experimental Protocols

### Cell Culture and Treatment

- **Cell Seeding:** Plate a suitable cell line (e.g., HEK293T or SH-SY5Y, which endogenously express LRRK2) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
- **Compound Preparation:** Prepare a stock solution of your chosen LRRK2 kinase inhibitor in DMSO. Further dilute the inhibitor in cell culture medium to the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
- **Treatment:** Aspirate the old medium from the cells and replace it with the medium containing the LRRK2 inhibitor or vehicle control. Incubate the cells for a predetermined time (e.g., 1-2 hours), which should be optimized for the specific inhibitor.

### Cell Lysis and Protein Quantification

- **Washing:** After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- **Lysis:** Add 100-200  $\mu$ L of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
- **Scraping and Collection:** Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
- **Incubation and Centrifugation:** Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- **Supernatant Collection:** Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

### Western Blotting

- **Sample Preparation:** Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5 minutes.
- **SDS-PAGE:** Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel according to the manufacturer's recommendations.
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
- **Blocking:** Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody against pS935-LRRK2, diluted in the blocking buffer, overnight at 4°C with gentle agitation. A primary antibody for total LRRK2 and a loading control (e.g., GAPDH or  $\beta$ -actin) should be used on separate blots or after stripping the initial blot.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- **Final Washes:** Wash the membrane three times for 10 minutes each with TBST.
- **Detection:** Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
- **Imaging:** Visualize the protein bands using a chemiluminescence imaging system.

## Data Analysis

- **Densitometry:** Quantify the band intensities for pS935-LRRK2, total LRRK2, and the loading control using image analysis software (e.g., ImageJ).

- **Normalization:** Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample. Further normalization to the loading control can also be performed.
- **Data Presentation:** Express the normalized pS935-LRRK2 levels as a percentage of the vehicle-treated control.

## Data Presentation

The following tables provide a template for organizing quantitative data related to this protocol.

Table 1: Reagent Concentrations and Incubation Times

Reagent/Step	Concentration/Time	Notes
LRRK2 Inhibitor	User-determined	Optimize based on IC50
Treatment Time	1-2 hours	Optimize for specific inhibitor
Protein Loading	20-30 µg	
Primary Antibody Dilution	Varies by Ab	e.g., 1:1000
Secondary Antibody Dilution	Varies by Ab	e.g., 1:5000
Blocking Time	1 hour	
Primary Ab Incubation	Overnight at 4°C	
Secondary Ab Incubation	1 hour at RT	

Table 2: Example Data Normalization

Sample	pS935-LRRK2 Intensity	Total LRRK2 Intensity	Loading Control Intensity	Normalized pS935/Total LRRK2	% of Control
Vehicle Control	1.2	1.1	1.5	1.09	100%
Inhibitor (Low Conc.)	0.8	1.0	1.4	0.80	73.4%
Inhibitor (High Conc.)	0.3	1.2	1.5	0.25	22.9%

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## References

- 1. DS21360717 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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